molecular formula C12H17NO4S B2604683 tert-butyl N-(4-methanesulfonylphenyl)carbamate CAS No. 1096711-96-4

tert-butyl N-(4-methanesulfonylphenyl)carbamate

Cat. No.: B2604683
CAS No.: 1096711-96-4
M. Wt: 271.33
InChI Key: YUSSGKRNZSYJPR-UHFFFAOYSA-N
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Description

tert-butyl N-(4-methanesulfonylphenyl)carbamate: is a chemical compound with the molecular formula C12H17NO4S. It is a carbamate derivative, which is often used in organic synthesis as a protecting group for amines. The compound is characterized by the presence of a tert-butyl group, a methanesulfonyl group, and a phenyl ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-methanesulfonylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-methanesulfonylphenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(4-methanesulfonylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

    Substitution: Strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used to facilitate substitution reactions.

Major Products: The major products formed from these reactions include sulfone derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-(4-methanesulfonylphenyl)carbamate is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in peptide synthesis and other complex organic syntheses.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to protect amine groups during multi-step syntheses is crucial in the development of these compounds.

Medicine: this compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). Its role as a protecting group helps in the selective modification of functional groups, leading to the development of more effective and targeted therapies.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable intermediate in the manufacture of various products.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-methanesulfonylphenyl)carbamate involves its ability to protect amine groups by forming stable carbamate linkages. The tert-butyl group provides steric hindrance, preventing unwanted side reactions. The methanesulfonyl group enhances the stability of the carbamate, making it resistant to hydrolysis under mild conditions. The compound can be deprotected by treatment with strong acids or bases, regenerating the free amine group for further reactions.

Comparison with Similar Compounds

    tert-butyl carbamate: A simpler carbamate derivative used as a protecting group for amines.

    benzyl carbamate: Another protecting group for amines, which can be removed by catalytic hydrogenation.

    fluorenylmethoxycarbonyl (FMoc) carbamate: A base-labile protecting group used in peptide synthesis.

Uniqueness: tert-butyl N-(4-methanesulfonylphenyl)carbamate is unique due to the presence of the methanesulfonyl group, which provides additional stability and resistance to hydrolysis. This makes it particularly useful in multi-step syntheses where other protecting groups might fail. Its versatility in various chemical reactions and applications in different fields further highlights its uniqueness.

Properties

IUPAC Name

tert-butyl N-(4-methylsulfonylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(14)13-9-5-7-10(8-6-9)18(4,15)16/h5-8H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSSGKRNZSYJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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